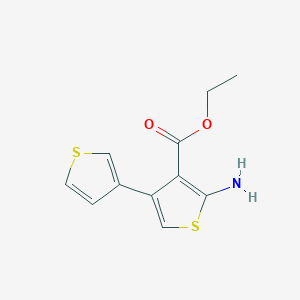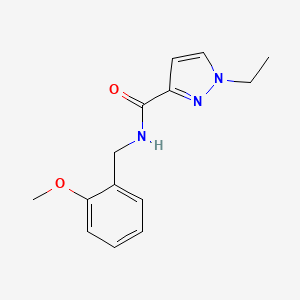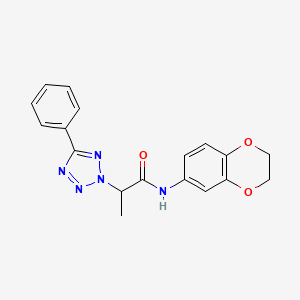![molecular formula C14H22ClNO2 B5487070 N-ethyl-2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethanamine hydrochloride](/img/structure/B5487070.png)
N-ethyl-2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “N-ethyl-2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethanamine hydrochloride” are typically organic molecules that contain a variety of functional groups. These could include an ether group (R-O-R’), an amine group (R-NH2), and a hydrochloride group (R-Cl). The presence of these functional groups can greatly influence the properties of the compound .
Synthesis Analysis
The synthesis of such compounds would likely involve several steps, each introducing a different functional group. For example, an ether can be formed by the reaction of an alcohol with a halide in the presence of a base. An amine can be formed by the reaction of an alkyl halide with ammonia .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information on the types of atoms present, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For example, ethers are generally quite stable, but can be cleaved by strong acids. Amines can act as bases, and can be protonated to form ammonium ions. Hydrochlorides can be converted back to the parent compound by treatment with a base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using a variety of experimental techniques. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-6-12-7-8-13(14(11-12)16-3)17-10-9-15-5-2;/h4,6-8,11,15H,5,9-10H2,1-3H3;1H/b6-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXGTHHGMAYTMS-CVDVRWGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)C=CC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCOC1=C(C=C(C=C1)/C=C/C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5486998.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5487006.png)

![N~4~-[4-(benzyloxy)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5487020.png)
![3-[2-(4-biphenylyloxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5487028.png)
![ethyl (5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5487035.png)
![2-(2,5-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5487041.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B5487055.png)
![6-iodo-3-(3-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5487056.png)

![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487078.png)
![1-acetyl-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5487090.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-morpholin-4-ylnicotinamide](/img/structure/B5487102.png)